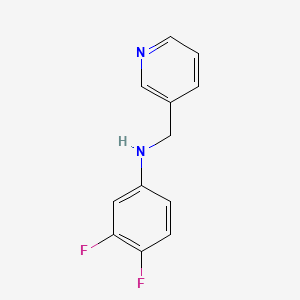![molecular formula C14H15N3O2S B5757339 N-[3-({[(2-furylmethyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5757339.png)
N-[3-({[(2-furylmethyl)amino]carbonothioyl}amino)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-({[(2-furylmethyl)amino]carbonothioyl}amino)phenyl]acetamide, also known as FMA-1, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMA-1 is a small molecule that belongs to the class of thiosemicarbazones, which are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-[3-({[(2-furylmethyl)amino]carbonothioyl}amino)phenyl]acetamide involves the inhibition of various enzymes and proteins that are essential for cell proliferation, viral replication, and microbial growth. This compound inhibits ribonucleotide reductase, an enzyme that is involved in the synthesis of deoxyribonucleotides, which are essential for DNA synthesis and cell proliferation. This compound also inhibits the viral RNA-dependent RNA polymerase, which is essential for viral replication. In addition, this compound inhibits the growth of bacteria and fungi by disrupting their cell wall synthesis and membrane integrity.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent anticancer, antiviral, and antimicrobial activity in vitro. In animal studies, this compound has been shown to inhibit tumor growth and prolong survival in mice bearing human cancer xenografts. This compound has also been shown to reduce viral load and improve liver function in HCV-infected mice. In addition, this compound has been shown to exhibit low toxicity in animal studies, suggesting that it may have potential as a safe and effective therapeutic agent.
Advantages and Limitations for Lab Experiments
N-[3-({[(2-furylmethyl)amino]carbonothioyl}amino)phenyl]acetamide is a small molecule that can be easily synthesized in the laboratory with high yields and purity. This compound has been shown to exhibit potent activity against various cancer cell lines, viruses, bacteria, and fungi, making it a versatile compound for scientific research. However, this compound has limitations in terms of its solubility and stability, which may affect its efficacy in vivo. Further research is needed to optimize the formulation and delivery of this compound for therapeutic applications.
Future Directions
For research on N-[3-({[(2-furylmethyl)amino]carbonothioyl}amino)phenyl]acetamide include:
1. Optimization of the formulation and delivery of this compound for therapeutic applications.
2. Evaluation of the efficacy of this compound in animal models of cancer, viral infections, and microbial infections.
3. Investigation of the mechanism of action of this compound in cancer cells, viruses, bacteria, and fungi.
4. Identification of potential drug targets for this compound in cancer cells, viruses, bacteria, and fungi.
5. Development of analogs and derivatives of this compound with improved efficacy and selectivity.
Conclusion
This compound is a novel compound that has shown promising activity against various cancer cell lines, viruses, bacteria, and fungi. This compound inhibits the growth and proliferation of cancer cells, viruses, bacteria, and fungi by targeting essential enzymes and proteins. This compound has potential as a safe and effective therapeutic agent for the treatment of cancer, viral infections, and microbial infections. Further research is needed to explore the full potential of this compound and its analogs for therapeutic applications.
Synthesis Methods
The synthesis of N-[3-({[(2-furylmethyl)amino]carbonothioyl}amino)phenyl]acetamide involves the reaction of 2-furylacetonitrile with thiosemicarbazide, followed by the reaction of the resulting product with 4-nitrophenylacetic acid. The final product is obtained by reducing the nitro group to an amino group using hydrogen gas and palladium on carbon. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for further research.
Scientific Research Applications
N-[3-({[(2-furylmethyl)amino]carbonothioyl}amino)phenyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. This compound induces cell cycle arrest and apoptosis in cancer cells by inhibiting ribonucleotide reductase, an enzyme that is essential for DNA synthesis and cell proliferation. This compound also inhibits the migration and invasion of cancer cells, suggesting that it may have potential as an antimetastatic agent.
In addition to its anticancer activity, this compound has been shown to exhibit antiviral activity against hepatitis C virus (HCV) and dengue virus (DENV). This compound inhibits viral replication by targeting the viral RNA-dependent RNA polymerase, which is essential for viral replication. This compound has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.
Properties
IUPAC Name |
N-[3-(furan-2-ylmethylcarbamothioylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-10(18)16-11-4-2-5-12(8-11)17-14(20)15-9-13-6-3-7-19-13/h2-8H,9H2,1H3,(H,16,18)(H2,15,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAJDEGWIRYPQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=S)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
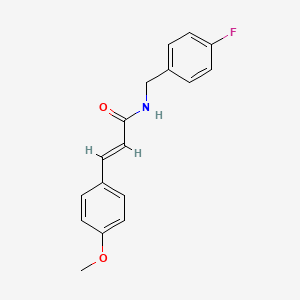
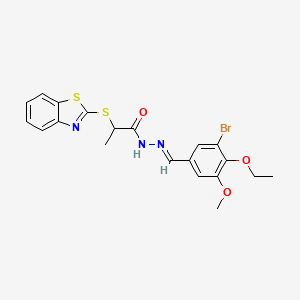
![N-(2,5-dimethylphenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5757290.png)
![N-(3-chloro-2-methylphenyl)-N'-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B5757295.png)
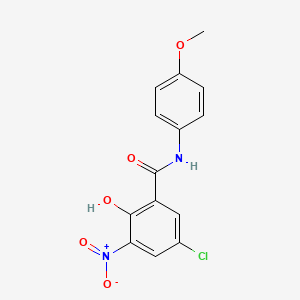
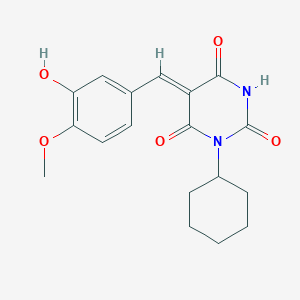
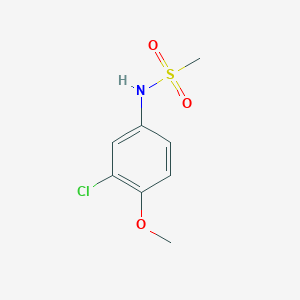
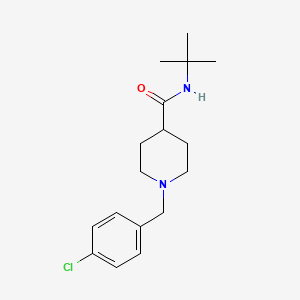
![5-{[4-(1,1,2,2-tetrafluoroethoxy)benzyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5757330.png)
![3-{[(cinnamoylamino)carbonothioyl]amino}-4-methylbenzoic acid](/img/structure/B5757333.png)
![1-[(2-chloro-6-fluorophenyl)acetyl]pyrrolidine](/img/structure/B5757342.png)
![4-[4-(trifluoromethoxy)benzyl]morpholine](/img/structure/B5757352.png)
![4-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5757360.png)
